molecular formula C9H16O2 B2877717 Bicyclo[2.2.1]heptane-2,3-dimethanol CAS No. 45849-05-6

Bicyclo[2.2.1]heptane-2,3-dimethanol

Cat. No.: B2877717
CAS No.: 45849-05-6
M. Wt: 156.225
InChI Key: YSVZGWAJIHWNQK-QPIHLSAKSA-N
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Description

Bicyclo[2.2.1]heptane-2,3-dimethanol, also known as norbornanedimethanol, is a bicyclic organic compound with the molecular formula C9H16O2. It is characterized by a bicyclo[2.2.1]heptane framework with two hydroxymethyl groups attached at the 2 and 3 positions. This compound is notable for its rigid structure and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptane-2,3-dimethanol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium . This reaction typically uses an aluminum-nickel alloy catalyst under mild conditions (15-40°C and atmospheric pressure) to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions can significantly impact the efficiency and yield of the production process. The compound is usually purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptane-2,3-dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bicyclo[2.2.1]heptane-2,3-dimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2,3-dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.1]heptane-2,3-dimethanol is unique due to its dual hydroxymethyl groups, which provide versatility in chemical reactions and applications. Its rigid structure and stability make it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h6-11H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVZGWAJIHWNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963450
Record name (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5062-99-7, 45849-05-6
Record name NSC149910
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Bicyclo[2.2.1]heptane-2,3-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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